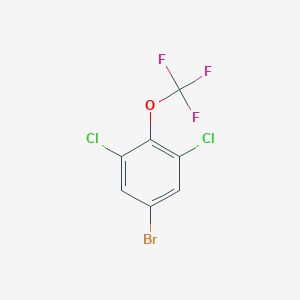

3-Bromo-6-nitro-2-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

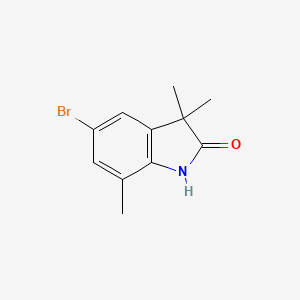

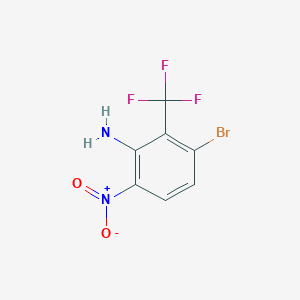

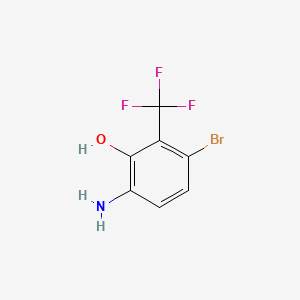

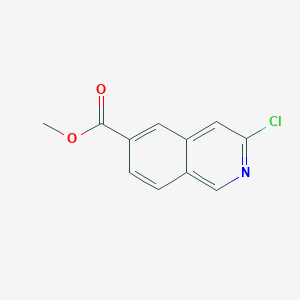

“3-Bromo-6-nitro-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H4BrF3N2O2 . It has an average mass of 285.018 Da and a mono-isotopic mass of 283.940826 Da .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to “3-Bromo-6-nitro-2-(trifluoromethyl)aniline”, has been discussed in various studies . The major use of TFMP derivatives is in the protection of crops from pests . There are three main methods for preparing TFMP derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .Molecular Structure Analysis

The molecular structure of “3-Bromo-6-nitro-2-(trifluoromethyl)aniline” can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-6-nitro-2-(trifluoromethyl)aniline” and similar compounds have been studied extensively . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-6-nitro-2-(trifluoromethyl)aniline” can be found in various databases. For example, it is known that this compound is insoluble in water .Wissenschaftliche Forschungsanwendungen

Spectroscopic Investigation

Studies have utilized compounds similar to 3-Bromo-6-nitro-2-(trifluoromethyl)aniline to explore their vibrational, structural, and electronic properties through spectroscopic methods like Fourier Transform Infrared (FT-IR) and Raman spectroscopy. These investigations provide insights into the molecular and electronic characteristics of such compounds, aiding in the understanding of their reactivity and stability. For instance, Saravanan et al. conducted a comprehensive analysis on the spectroscopic characteristics and electronic properties of nitro-trifluoromethyl aniline derivatives, revealing the influence of substituent groups on the benzene ring (Saravanan, Balachandran, & Viswanathan, 2014).

Polymer Science

In polymer science, these compounds have been used for the synthesis and characterization of high-performance materials. For example, Jiansheng explored the development of polyimide materials end-capped with fluorinated phenylethynylaniline, demonstrating improvements in solid content, viscosity, and thermal stability (Jiansheng, 2007).

Material Science and Nonlinear Optical (NLO) Materials

Research in material science has highlighted the potential of nitro-trifluoromethyl anilines as NLO materials. Studies on their vibrational analysis and theoretical computations have been carried out to assess their suitability for NLO applications, focusing on properties like hyperpolarizability and HOMO-LUMO energy gap (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Synthetic Chemistry

In synthetic chemistry, these aniline derivatives have been utilized as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. An efficient synthesis route to novel compounds such as Penoxsulam, a herbicide, starting from nitro-trifluoromethyl aniline derivatives, showcases the utility of these compounds in creating highly effective and novel agricultural chemicals (Wu, Gao, Chen, Su, & Zhang, 2013).

Safety and Hazards

Zukünftige Richtungen

The future directions of research involving “3-Bromo-6-nitro-2-(trifluoromethyl)aniline” and similar compounds are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The major use of TFMP derivatives is in the protection of crops from pests, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Eigenschaften

IUPAC Name |

3-bromo-6-nitro-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-3-1-2-4(13(14)15)6(12)5(3)7(9,10)11/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMNZTXRDFQCBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

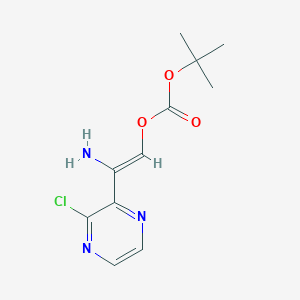

![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)

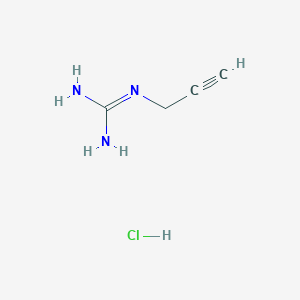

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)